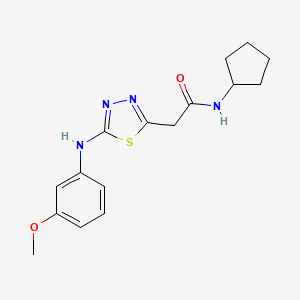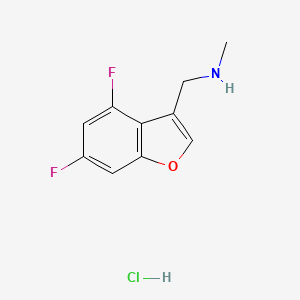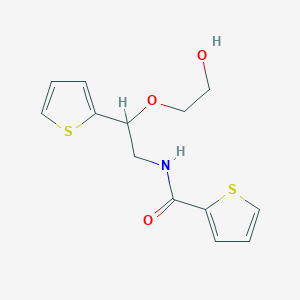
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol, also known as BPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPM is a pyrazole derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis : The compound has been utilized in the synthesis of various derivatives, as demonstrated by Li et al. (2012) in their study where they synthesized a related compound by oxidizing [(3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions. This study highlights the compound's utility in creating new chemical entities with potential applications in material science and pharmaceuticals (Fu-Rong Li et al., 2012).
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds, including those related to (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol, and evaluated their antimicrobial properties. The study found that these compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Pharmaceutical Applications : Various derivatives of the compound have been studied for their potential in pharmaceutical applications. For instance, Arunkumar et al. (2009) synthesized novel pyrazole derivatives of gallic acid that showed promising anti-inflammatory activity, demonstrating the compound's relevance in drug discovery (S. Arunkumar et al., 2009).
Material Science : In the realm of material science, Doherty et al. (2022) used an oxidative functionalization reaction of an aldehyde with pyrazole to prepare a derivative of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol. This study underscores the compound's significance in the synthesis of materials with potential applications in various industries (Katrina E. Doherty et al., 2022).
Propriétés
IUPAC Name |
(4-bromo-1-propylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXVKPFDHWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)




![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)
![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

